molecular formula C23H37ClN2O5 B15175731 1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate CAS No. 14123-53-6

1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate

Cat. No.: B15175731
CAS No.: 14123-53-6
M. Wt: 457.0 g/mol
InChI Key: YRKNLWOUIXNSKF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 145112 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the indenoisoquinoline core through cyclization reactions, followed by functional group modifications to enhance its biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of NSC 145112 would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

NSC 145112 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific modifications made to the indenoisoquinoline core. These products are typically characterized by their enhanced biological activity, stability, and solubility, making them suitable for further development as therapeutic agents .

Scientific Research Applications

NSC 145112 has a wide range of scientific research applications, including:

Mechanism of Action

NSC 145112 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 145112 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly proliferating cancer cells. The compound also induces the phosphorylation of histone H2AX, a marker of DNA damage, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

NSC 145112 is part of a broader class of indenoisoquinoline derivatives, which includes compounds like NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share a similar core structure but differ in their functional groups and biological activities .

Uniqueness

What sets NSC 145112 apart from other similar compounds is its unique combination of stability, potency, and selectivity for topoisomerase I. Unlike camptothecins, another class of topoisomerase I inhibitors, NSC 145112 is chemically stable and less susceptible to drug resistance mechanisms. This makes it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

14123-53-6

Molecular Formula

C23H37ClN2O5

Molecular Weight

457.0 g/mol

IUPAC Name

1-benzyl-1-ethyl-6,6,7-trimethylspiro[2,7,8,8a-tetrahydropyrrolo[1,2-b][1,2,4]oxadiazin-1-ium-3,1'-cyclohexane];perchlorate

InChI

InChI=1S/C23H37N2O.ClHO4/c1-5-25(17-20-12-8-6-9-13-20)18-23(14-10-7-11-15-23)26-24-21(25)16-19(2)22(24,3)4;2-1(3,4)5/h6,8-9,12-13,19,21H,5,7,10-11,14-18H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

YRKNLWOUIXNSKF-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CC2(CCCCC2)ON3C1CC(C3(C)C)C)CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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